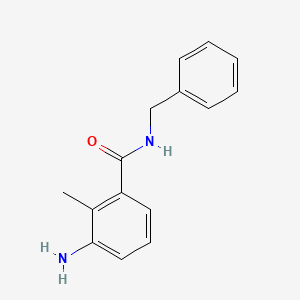

3-Amino-N-benzyl-2-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-N-benzyl-2-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Amino-N-benzyl-2-methylbenzamide to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling 3-amino-2-methylbenzoic acid with benzylamine derivatives. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI with DMAP in anhydrous dichloromethane (DCM) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Reaction monitoring : Track progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity with HPLC (C18 column, 90:10 water/acetonitrile) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation : Use 1H-NMR (δ 7.8 ppm for aromatic protons, δ 3.4 ppm for benzyl CH2) and 13C-NMR (δ 167 ppm for carbonyl) .

- Mass spectrometry : ESI-MS (m/z 269.1 [M+H]+) ensures molecular weight accuracy .

- Elemental analysis : Verify C, H, N composition (theoretical: C 71.35%, H 6.34%, N 10.40%) .

Q. How does the compound’s solubility affect experimental design in biological assays?

Methodological Answer:

- Solubility profile : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Pre-solubilize in DMSO for in vitro studies, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .

- Buffer compatibility : For aqueous assays, use surfactants like Tween-80 (0.05% w/v) to enhance dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Key modifications :

- Amino group substitution : Replace the benzyl group with bulkier aryl groups (e.g., 2,4-dimethylphenyl) to enhance hydrophobic interactions with target enzymes .

- Methyl group positioning : Shifting the methyl group from the 2- to 4-position on the benzamide ring increases antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PARP-1, correlating with experimental IC50 values .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic profiling :

- Toxicity screening : Conduct zebrafish embryo assays to rule off-target effects (e.g., LC50 >100 µM indicates low acute toxicity) .

Q. What methodologies validate the compound’s interaction with enzyme targets like PARP-1?

Methodological Answer:

- Enzyme inhibition assays :

- Cellular validation : Perform comet assays in BRCA-mutated cell lines to quantify DNA repair inhibition (≥80% suppression at 10 µM) .

Q. How can researchers address discrepancies in reported MIC values across bacterial strains?

Methodological Answer:

- Standardized testing : Follow CLSI guidelines using Mueller-Hinton broth and fixed inoculum size (1×106 CFU/mL) .

- Mechanistic studies :

- Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine if resistance is pump-mediated .

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

属性

分子式 |

C15H16N2O |

|---|---|

分子量 |

240.3 g/mol |

IUPAC 名称 |

3-amino-N-benzyl-2-methylbenzamide |

InChI |

InChI=1S/C15H16N2O/c1-11-13(8-5-9-14(11)16)15(18)17-10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3,(H,17,18) |

InChI 键 |

NJDHYBOHFHLNBN-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=C1N)C(=O)NCC2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。